tricyclo[5.3.0.02,6]decane-3,8-dione
Description
Tricyclo[5.3.0.0²,⁶]decane-3,8-dione is a bicyclic diketone characterized by a fused tricyclic scaffold with two ketone groups at positions 3 and 6. Its molecular formula is C₁₀H₁₂O₂, and the IUPAC name reflects the bicyclic structure with bridgehead positions at carbons 2 and 7. This compound’s unique geometry arises from the strained [5.3.0.0²,⁶] ring system, which influences its reactivity and physical properties.
Properties
CAS No. |
28289-70-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
tricyclo[5.3.0.02,6]decane-3,8-dione |
InChI |
InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2 |
InChI Key |
ZFLREHPAGPUVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C3C2CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:
Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.
Comparison with Similar Compounds
Table 1: Comparison of Tricyclic Diones
| Property | Tricyclo[5.3.0.0²,⁶]decane-3,8-dione | 4,4',10-Trimethyl Tricyclo[7.3.1.0¹,⁶]-6,10-tridecadiene-2,8-dione |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | C₁₆H₂₀O₂ |
| Molecular Weight | 164.20 | 244.32 |
| Melting Point | Not reported | 112–115°C |
| Substituents | None | Methyl groups at positions 4, 4', 10 |
| Commercial Availability | Limited | Available (Kanto Reagents) |
Functional Analogs in Pesticide Chemistry
The Pesticide Chemicals Glossary highlights bicyclic diones such as procymidone (C₁₃H₁₁Cl₂NO₃) and vinclozolin (C₁₂H₉Cl₂NO₃), which share diketone functionalities but differ in ring systems and applications .
- Procymidone : A 3-azabicyclo[3.1.0]hexane-2,4-dione derivative used as a fungicide. The nitrogen atom in its ring system enhances polarity and bioactivity compared to the all-carbon scaffold of tricyclo[5.3.0.0²,⁶]decane-3,8-dione.
- Vinclozolin : A 2,4-oxazolidinedione with an ethenyl group, demonstrating how substituents and heteroatoms dictate pesticidal activity.
Table 2: Functional Comparison with Pesticidal Diones
| Property | Tricyclo[5.3.0.0²,⁶]decane-3,8-dione | Procymidone | Vinclozolin |
|---|---|---|---|
| Core Structure | Tricyclic all-carbon | Azabicyclo[3.1.0]hexane | Oxazolidinedione |
| Heteroatoms | None | 1 Nitrogen | 1 Nitrogen, 1 Oxygen |
| Key Substituents | None | 3,5-Dichlorophenyl, isopropyl | 3,5-Dichlorophenyl, ethenyl |
| Applications | Undocumented | Fungicide | Fungicide, plant growth regulator |
Research Findings and Implications
- Reactivity : The strained tricyclic core of tricyclo[5.3.0.0²,⁶]decane-3,8-dione likely favors ring-opening reactions or participation in Diels-Alder chemistry, contrasting with the stability of methylated analogs .
- Biological Activity : Unlike pesticidal diones, the absence of heteroatoms or chlorinated substituents in the target compound may limit its bioactivity, highlighting the importance of functional group engineering .
- Synthetic Utility : The parent compound’s simpler structure could serve as a precursor for synthesizing complex tricyclic systems, whereas methylated derivatives are optimized for commercial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
